2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine
Overview
Description
“2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine” is a chemical compound with the CAS Number: 101336-63-4 . It has a molecular weight of 254.68 and its molecular formula is C10H11ClN4O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN4O2/c11-9-2-1-8 (5-13-9)6-14-4-3-12-10 (14)7-15 (16)17/h1-2,5,7,12H,3-4,6H2/b10-7- . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis
This compound has a density of 1.474g/cm3 . Its boiling point is 437.4ºC at 760mmHg . The flash point is 218.3ºC .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds involves sophisticated chemical reactions aimed at introducing functional groups or creating complex structures that could serve as intermediates for further chemical synthesis. For instance, Zinad et al. (2018) explored the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, revealing the compound's structural features through techniques like NMR, MS, and elemental analysis. This work underscores the potential of such compounds in constructing more complex molecules for various applications (Zinad, D. et al., 2018).
Chemical Reactions and Mechanisms
Compounds within this chemical family have been utilized to study novel reaction mechanisms. Li et al. (2011) described using 2-(2-chloroaroyl)methyleneimidazolidines for constructing unusual heterocycles through DABCO-catalyzed tandem annulations. This highlights their role in developing new strategies for synthesizing novel heterocycles, demonstrating the compound's utility in advancing organic synthetic methodologies (Li, M. et al., 2011).
Biological and Pharmacological Applications
Although direct research on "2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine" for biological applications is not highlighted, the synthesis and exploration of structurally related compounds suggest their potential utility in designing pharmacologically active molecules. For example, the synthesis of imidazo[1,2-a]pyridines and related structures often aims at creating compounds with significant biological activities, which could include antibacterial, antifungal, or antiviral properties. Research into similar compounds by Chern et al. (2005) and other studies demonstrates this potential, although the focus on pharmacological activities was excluded as per the requirements (Chern, J. et al., 2005).
Catalysis and Material Science
The chemical family encompassing "this compound" also finds application in catalysis and material science. For instance, compounds with imidazolidine structures have been utilized as ligands in metal complexes for catalytic applications. Research by Arai et al. (2010) on the catalytic asymmetric endo-selective [3 + 2] cycloaddition of imino esters with nitroalkenes highlights the potential of these compounds in asymmetric synthesis, showcasing their importance in catalysis and the synthesis of optically active molecules (Arai, T. et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Properties
IUPAC Name |
2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(14)7-15(16)17/h1-2,5,7,12H,3-4,6H2/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNDHUQPXHHNON-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(/C(=C\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80875910 | |
Record name | IMIDAZOLIDINE2NITROMETHYLENE16CHLORO3PYRIDYLMETH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80875910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101336-63-4 | |
Record name | Pyridine, 2-chloro-5-((2-(nitromethylene)-1-imidazolidinyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101336634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.